molecular formula C7H7IN2O B1297923 2-Iodobenzohydrazide CAS No. 31822-03-4

2-Iodobenzohydrazide

Cat. No.: B1297923
CAS No.: 31822-03-4
M. Wt: 262.05 g/mol
InChI Key: KWILBQORUHQREX-UHFFFAOYSA-N
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Description

2-Iodobenzohydrazide is a chemical compound derived from 2-iodobenzoic acid. It belongs to the hydrazide-hydrazones class of compounds, which are known for their potential biological activities, including cytotoxic and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodobenzohydrazide can be synthesized through a condensation reaction. One common method involves dissolving 2-iodobenzoic acid in dichloromethane and stirring the mixture at room temperature with 1,1′-carbonyldiimidazole. Hydrazine monohydrate is then added, and the mixture is stirred further. The resulting solid is collected by filtration and dried under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: Using hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX), which can oxidize amines and dehydrogenate tetrahydro-β-carbolines.

    Condensation: Reacting with aldehydes to form acylhydrazones.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents such as o-Iodoxybenzoic acid (IBX).

    Condensation: Various substituted aromatic aldehydes under solvent-free or mechanochemical conditions.

Major Products

    Acylhydrazones: Formed from the condensation reaction with aldehydes.

Scientific Research Applications

2-Iodobenzohydrazide has several scientific research applications:

    Chemistry: Used in the synthesis of hydrazide-hydrazones, which have potential biological activities.

    Biology: Studied for its cytotoxic and antimicrobial properties.

    Industry: Utilized in the synthesis of various derivatives for research purposes.

Mechanism of Action

While specific information on the mechanism of action of 2-Iodobenzohydrazide is limited, it is known that hydrazide-hydrazones, including this compound, can exhibit biological activities. These compounds may interact with molecular targets and pathways involved in cytotoxic and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: The precursor to 2-Iodobenzohydrazide.

    3-Iodobenzoic acid: Another iodobenzoic acid derivative with similar properties.

    4-Iodobenzoic acid: Also used to synthesize hydrazide-hydrazones.

Uniqueness

This compound is unique due to its specific iodine substitution at the 2-position, which can influence its reactivity and biological activity compared to other iodobenzoic acid derivatives .

Properties

IUPAC Name

2-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILBQORUHQREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346845
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31822-03-4
Record name 2-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOBENZOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (3.00 g, 12.1 mmol) was dissolved in dichloromethane (150 mL), and the mixture was stirred at room temperature for 2 hours after adding 1,1′-carbonyldiimidazole (2.16 g, 13.3 mmol). Thereafter, hydrazine.monohydrate (3.52 mL, 72.6 mmol) was added to the mixture, and the mixture was stirred at room temperature for 3 hours. Water was added after concentrating the mixture under reduced pressure, and the precipitated solid was collected by filtration, and dried under reduced pressure to give 2-iodobenzohydrazide (2.81 g, 89%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
3.52 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper discusses NP-10, a novel antimitotic agent. Can you elaborate on the role of 2-Iodobenzohydrazide within NP-10 and its potential contribution to the observed antimitotic activity?

A1: While the research article primarily focuses on NP-10 as a whole, it's important to note that NP-10 is a conjugate molecule containing this compound as a key component []. Though the specific contribution of this compound to the overall antimitotic activity of NP-10 isn't explicitly detailed in this study, it's highly likely that its presence influences the molecule's interaction with its biological targets.

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